molecular formula CH3N5 B14352676 Methyl-1H-pentazole CAS No. 93675-23-1

Methyl-1H-pentazole

Cat. No.: B14352676
CAS No.: 93675-23-1
M. Wt: 85.07 g/mol
InChI Key: JARRVTBAJQETJC-UHFFFAOYSA-N
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Description

Methyl-1H-pentazole is a nitrogen-rich heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-1H-pentazole typically involves the cyclization of azide precursors under specific conditions. One common method includes the reaction of methyl azide with a suitable electrophile, leading to the formation of the pentazole ring. The reaction conditions often require low temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. The key challenges in industrial production include ensuring the stability of the compound and optimizing reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: Methyl-1H-pentazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different nitrogen oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other nitrogen-containing compounds.

    Substitution: this compound can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically require the presence of a strong nucleophile and a suitable solvent.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce various amines.

Scientific Research Applications

Methyl-1H-pentazole has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other nitrogen-rich compounds and as a reagent in various organic synthesis reactions.

    Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding nitrogen metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, although its high reactivity poses challenges.

    Industry: this compound is investigated for its potential use in the development of high-energy materials and explosives due to its high nitrogen content.

Mechanism of Action

The mechanism by which Methyl-1H-pentazole exerts its effects involves the interaction of its nitrogen-rich structure with various molecular targets. The compound can participate in electron transfer reactions, leading to the formation of reactive nitrogen species. These reactive species can then interact with other molecules, leading to various chemical transformations.

Comparison with Similar Compounds

    1H-tetrazole: Another nitrogen-rich heterocycle with four nitrogen atoms in a five-membered ring.

    1H-triazole: Contains three nitrogen atoms in a five-membered ring and is widely used in pharmaceuticals.

    1H-imidazole: A five-membered ring with two nitrogen atoms, commonly found in biological systems.

Uniqueness: Methyl-1H-pentazole is unique due to its high nitrogen content and the presence of four nitrogen atoms in the ring. This structure imparts distinct chemical properties, making it highly reactive and suitable for specific applications in materials science and energetic materials.

Properties

CAS No.

93675-23-1

Molecular Formula

CH3N5

Molecular Weight

85.07 g/mol

IUPAC Name

1-methylpentazole

InChI

InChI=1S/CH3N5/c1-6-4-2-3-5-6/h1H3

InChI Key

JARRVTBAJQETJC-UHFFFAOYSA-N

Canonical SMILES

CN1N=NN=N1

Origin of Product

United States

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